

# 5-(bromomethyl)-1-methyl-1H-indazole chemical properties and reactivity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-(Bromomethyl)-1-methyl-1H-indazole

**Cat. No.:** B1521041

[Get Quote](#)

An In-Depth Technical Guide to **5-(bromomethyl)-1-methyl-1H-indazole**: Properties, Reactivity, and Applications in Drug Discovery

## Executive Summary

**5-(bromomethyl)-1-methyl-1H-indazole** is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a stable indazole core and a highly reactive bromomethyl group, makes it an exceptionally versatile intermediate for synthesizing complex molecular architectures. The indazole motif is a well-established pharmacophore found in numerous therapeutic agents, and this specific derivative provides a direct route for incorporating this valuable scaffold.<sup>[1][2]</sup> This guide offers a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and practical applications of **5-(bromomethyl)-1-methyl-1H-indazole**, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for its strategic use in creating novel bioactive molecules.

## The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Its bioisosteric relationship with the native

indole structure, found in many endogenous ligands, allows it to serve as an effective mimic while often conferring superior pharmacological properties, such as improved metabolic stability and oral bioavailability.<sup>[2]</sup> Consequently, indazole derivatives have been successfully developed as kinase inhibitors, anti-cancer agents, and modulators of neurological pathways.<sup>[3][4]</sup> **5-(bromomethyl)-1-methyl-1H-indazole** emerges as a key reagent, providing a reactive handle at the 5-position for facile derivatization, enabling the exploration of structure-activity relationships (SAR) critical for drug optimization.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application.

### Core Chemical Properties

The key physicochemical properties of **5-(bromomethyl)-1-methyl-1H-indazole** are summarized in the table below. This data is essential for reaction planning, dosage calculations, and safety assessments.

| Property                | Value                                          | Source                    |
|-------------------------|------------------------------------------------|---------------------------|
| IUPAC Name              | 5-(bromomethyl)-1-methyl-1H-indazole           | PubChem <sup>[5]</sup>    |
| CAS Number              | 1092961-02-8                                   | Fluorochem <sup>[6]</sup> |
| Molecular Formula       | C <sub>9</sub> H <sub>9</sub> BrN <sub>2</sub> | PubChem <sup>[5]</sup>    |
| Molecular Weight        | 225.09 g/mol                                   | PubChem <sup>[5]</sup>    |
| Appearance              | Off-white to light yellow powder               | Chem-Impex <sup>[7]</sup> |
| XLogP3                  | 2.1                                            | PubChem <sup>[5]</sup>    |
| Hydrogen Bond Donors    | 0                                              | PubChem <sup>[5]</sup>    |
| Hydrogen Bond Acceptors | 2                                              | PubChem <sup>[5]</sup>    |

### Spectroscopic Data Analysis

Spectroscopic analysis confirms the identity and purity of the compound. While specific spectra can vary slightly based on the solvent and instrument used, the following table outlines the expected characteristic signals for **5-(bromomethyl)-1-methyl-1H-indazole**.

| Spectroscopy        | Expected Characteristics                                                                                                                                                                                                                                                                                   |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | $\delta$ (ppm): ~8.0 (s, 1H, H3), ~7.7 (s, 1H, H4), ~7.5 (d, 1H, H6), ~7.4 (d, 1H, H7), ~4.7 (s, 2H, -CH <sub>2</sub> Br), ~4.0 (s, 3H, N-CH <sub>3</sub> ). The benzylic protons of the -CH <sub>2</sub> Br group are significantly downfield due to the deshielding effect of the adjacent bromine atom. |
| <sup>13</sup> C NMR | $\delta$ (ppm): ~140 (C7a), ~135 (C3), ~128 (C5), ~125 (C4), ~122 (C6), ~110 (C7), ~35 (N-CH <sub>3</sub> ), ~30 (-CH <sub>2</sub> Br). The carbon of the bromomethyl group will appear in the aliphatic region but is shifted downfield by the electronegative bromine.                                   |
| Mass Spec (ESI+)    | m/z: 225.0 [M] <sup>+</sup> and 227.0 [M+2] <sup>+</sup> in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.                                                                                                                             |
| IR Spectroscopy     | $\nu$ (cm <sup>-1</sup> ): ~3100-3000 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620, ~1500 (C=C and C=N ring stretches), ~1250 (C-N stretch), ~650 (C-Br stretch).                                                                                                                          |

## Chemical Reactivity and Mechanistic Considerations

The synthetic utility of **5-(bromomethyl)-1-methyl-1H-indazole** is dominated by the reactivity of its bromomethyl group.

### The Benzylic Bromide: A Locus of Reactivity

The C-Br bond in the 5-(bromomethyl) group is analogous to a benzylic bromide. This position is exceptionally reactive towards nucleophilic attack for two primary reasons:

- Good Leaving Group: The bromide ion ( $\text{Br}^-$ ) is a stable, weak base, making it an excellent leaving group.
- Transition State Stabilization: In a bimolecular nucleophilic substitution ( $\text{S}_{\text{n}}2$ ) reaction, the transition state is stabilized by the extended  $\pi$ -system of the indazole ring. This delocalization lowers the activation energy of the reaction, making it proceed readily under mild conditions.

## Nucleophilic Substitution ( $\text{S}_{\text{n}}2$ ) Reactions

This compound is an ideal substrate for  $\text{S}_{\text{n}}2$  reactions with a wide variety of soft and hard nucleophiles. This allows for the covalent attachment of diverse functional groups and molecular scaffolds at the 5-position. The general reaction scheme is highly versatile and forms the basis of its utility in constructing chemical libraries.

Caption: General  $\text{S}_{\text{n}}2$  reactivity of **5-(bromomethyl)-1-methyl-1H-indazole**.

## Experimental Protocol: Synthesis of a Tertiary Amine Derivative

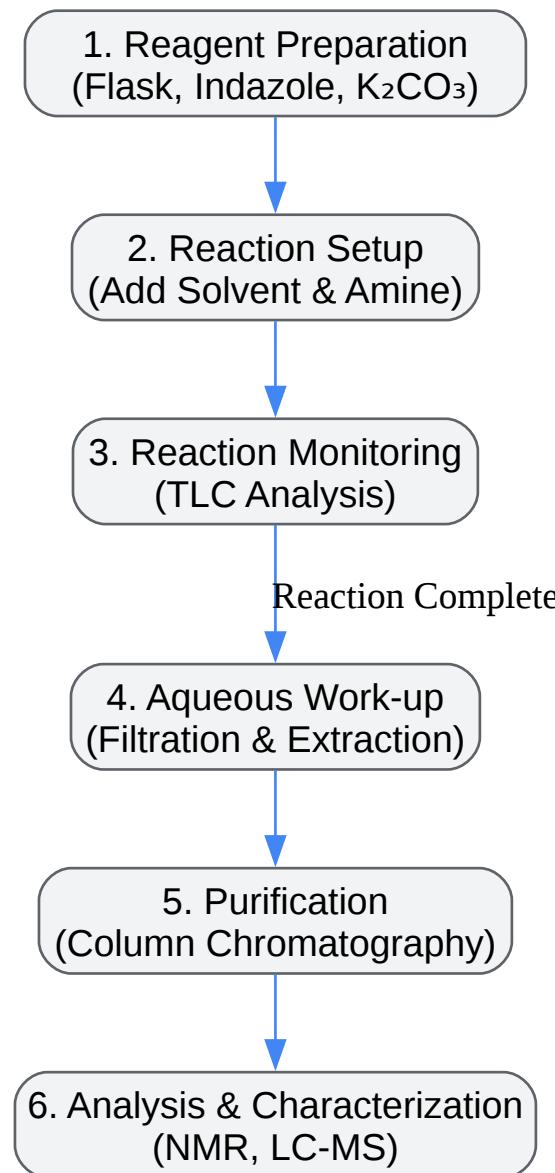
This section provides a trusted, field-proven protocol for the N-alkylation of a secondary amine, a common and critical reaction in drug development.

### Objective

To synthesize N-((1-methyl-1H-indazol-5-yl)methyl)dialkylamine by reacting **5-(bromomethyl)-1-methyl-1H-indazole** with a generic secondary amine.

### Materials and Reagents

- **5-(bromomethyl)-1-methyl-1H-indazole** (1.0 eq)
- Dialkylamine (e.g., morpholine, piperidine) (1.2 eq)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ), anhydrous (2.0 - 3.0 eq)


- Acetonitrile ( $\text{CH}_3\text{CN}$ ) or N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aq. NaCl)
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Silica gel for column chromatography

## Step-by-Step Methodology

- Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere ( $\text{N}_2$  or Ar), add **5-(bromomethyl)-1-methyl-1H-indazole** (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
- Solvent Addition: Add anhydrous acetonitrile to create a suspension (concentration  $\sim 0.1$  M).
  - Causality Note: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the  $\text{S}_{\text{n}}2$  mechanism.  $\text{K}_2\text{CO}_3$  is a mild inorganic base used to neutralize the  $\text{HBr}$  byproduct, driving the reaction to completion. It is largely insoluble, necessitating vigorous stirring.
- Nucleophile Addition: Add the secondary amine (1.2 eq) to the suspension via syringe.
- Reaction Execution: Stir the mixture vigorously at room temperature.
  - Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase like 7:3 Hexane:EtOAc. The product spot should appear, and the starting material spot should diminish. The product will be more polar and have a lower  $R_f$  value.
- Reaction Quench & Work-up: Once the starting material is consumed (typically 2-4 hours), filter the suspension to remove the  $\text{K}_2\text{CO}_3$ . Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

- Causality Note: The water wash removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous  $MgSO_4$ , filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
- Characterization: Confirm the structure and purity of the final product using  $^1H$  NMR, LC-MS, and other appropriate analytical techniques.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Standard workflow for  $S_n2$  derivatization.

## Applications in Research and Drug Development

The primary application of **5-(bromomethyl)-1-methyl-1H-indazole** is as a versatile intermediate for linking the 1-methyl-indazole core to other molecular fragments. This strategy is widely employed in:

- Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in oncology and neurology.[3][7] The ability to easily

introduce various amine, ether, or thioether linkages allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

- Fragment-Based Drug Discovery (FBDD): The "(1-methyl-1H-indazol-5-yl)methyl" fragment can be attached to other small molecules to explore new binding interactions with protein targets.
- Chemical Biology: It can be used to synthesize chemical probes by linking the indazole scaffold to fluorescent dyes, biotin tags, or photo-affinity labels to study biological pathways.

## Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. **5-(bromomethyl)-1-methyl-1H-indazole**, like other benzylic halides, should be handled with care.

- Hazard Identification: While specific data is limited, related compounds are classified as harmful if swallowed, and cause skin and serious eye irritation.[\[8\]](#)[\[9\]](#)[\[10\]](#) It should be treated as a lachrymator and a corrosive material.
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[11\]](#)
- Handling: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.[\[6\]](#) [\[11\]](#) Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[\[11\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[\[7\]](#)[\[11\]](#) Refrigeration is often recommended to prevent degradation over long periods. Keep away from incompatible materials such as strong bases, amines, and reducing agents.[\[11\]](#)

## Conclusion

**5-(bromomethyl)-1-methyl-1H-indazole** is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its predictable and robust reactivity, combined with the proven biological significance of the indazole scaffold, secures its role as a high-value intermediate. By understanding its properties and mastering its application through well-

designed protocols, researchers can significantly accelerate the discovery and development of next-generation therapeutics.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbinno.com [nbinno.com]
- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-(Bromomethyl)-1-methyl-1H-indazole | C9H9BrN2 | CID 49761704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(Bromomethyl)-1-methyl-1H-indazole [chemdict.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-(bromomethyl)-1-methyl-1H-indazole chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1521041#5-bromomethyl-1-methyl-1h-indazole-chemical-properties-and-reactivity>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)